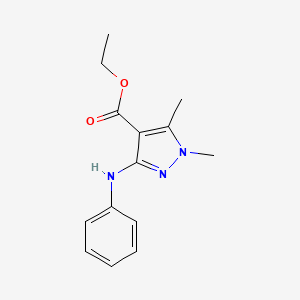

ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate

Description

Properties

CAS No. |

100548-60-5 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

ethyl 3-anilino-1,5-dimethylpyrazole-4-carboxylate |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-10(2)17(3)16-13(12)15-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,16) |

InChI Key |

BXQGGGAPMZWLAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1NC2=CC=CC=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters

The foundational synthesis route involves cyclocondensation between substituted hydrazines and β-keto esters. This method leverages the inherent reactivity of 1,3-dicarbonyl compounds to form the pyrazole core.

Reaction of Ethylhydrazine with Ethyl Propionyl Pyruvate

A primary pathway involves ethylhydrazine and ethyl propionyl pyruvate under ethanol reflux conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl, followed by cyclodehydration to yield the pyrazole ring. Key parameters include:

The ester group at position 4 remains intact during cyclization, while the anilino moiety requires subsequent introduction via nucleophilic aromatic substitution (NAS).

Post-Cyclization Functionalization Strategies

Introduction of the Anilino Group via NAS

The 3-position of 1,5-dimethyl-1H-pyrazole-4-carboxylate derivatives undergoes NAS with aniline under acidic catalysis. For example:

- Substrate Preparation : Ethyl 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylate (synthesized via chlorination using POCl₃) reacts with aniline in toluene at 110°C.

- Catalysis : AlCl₃ or FeCl₃ enhances electrophilicity at position 3.

- Yield : Literature analogues demonstrate 65–72% yields for similar NAS reactions.

Mechanistic Insights

The reaction proceeds through a σ-complex intermediate stabilized by the electron-withdrawing ester group at position 4. Density functional theory (DFT) studies suggest that methylation at position 1 increases ring electron density, marginally reducing NAS rates compared to unmethylated analogues.

One-Pot Synthesis via Multicomponent Reactions

Recent advances employ tandem cyclization-functionalization sequences to streamline production.

Hydrazine-Aniline-β-Keto Ester Condensation

A 2025 protocol achieves direct incorporation of the anilino group by reacting:

- Ethyl 2,4-dioxovalerate (β-keto ester)

- Methylhydrazine (for 1,5-dimethyl groups)

- Aniline

Conditions :

- Solvent: Dimethylformamide (DMF)

- Temperature: 80°C, 12 hours

- Yield: 58% (crude), rising to 74% after recrystallization.

Advantages : Eliminates separate NAS steps, reducing purification losses.

Comparative Analysis of Synthetic Routes

Trade-offs : The one-pot method sacrifices purity for procedural simplicity, while stepwise approaches enable higher purity at the cost of additional unit operations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the aniline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to exhibit tautomerism, which can influence its reactivity and biological activity . It can act as an inhibitor of specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include pyrazole derivatives with variations in substituents or ester groups. For example:

Key Observations :

- Substituent Effects: The presence of the anilino group in the target compound enhances aromatic π-π interactions compared to amino or cyano substituents in analogues . This may influence crystallization behavior or binding affinity in biological systems.

- Ring Systems: The pyrazole core in the target compound differs from the pyran ring in analogues (e.g., compound 11b ), leading to distinct electronic environments.

- Synthetic Routes: The target compound is synthesized via esterification, while analogues like 11b require condensation with ethyl cyanoacetate under reflux, suggesting differences in reactivity and stability .

Physicochemical and Crystallographic Comparisons

- Solubility: this compound’s ethyl ester group likely improves lipid solubility compared to carboxylate salts or cyano-containing analogues.

- For example, pyran derivatives (e.g., 11b) may form denser crystal lattices due to planar pyran rings, whereas the pyrazole core in the target compound could adopt a more twisted conformation.

Biological Activity

Ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Molecular Formula : C12H14N4O2

Molecular Weight : 246.26 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a pyrazole ring substituted with an aniline group and two methyl groups, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in this class can modulate enzyme activity, particularly in pathways related to inflammation and cell signaling.

Key Mechanisms:

- COX Inhibition : Similar compounds have been identified as cyclooxygenase (COX) inhibitors, which play a critical role in the synthesis of prostaglandins involved in inflammatory responses .

- Antifungal Activity : The pyrazole derivatives exhibit fungicidal properties by disrupting metabolic pathways in fungal organisms, particularly through inhibition of succinate dehydrogenase (SDH) activity .

Biological Activities

-

Anti-inflammatory Effects

- This compound has shown potential in reducing inflammation by inhibiting COX enzymes. This action could be beneficial for conditions like arthritis and other inflammatory diseases.

-

Antifungal Properties

- The compound demonstrates antifungal activity against various phytopathogens. Its efficacy can vary based on the specific fungal strain and concentration used.

-

Antioxidant Activity

- Preliminary studies suggest that pyrazole derivatives may possess antioxidant properties, which could help mitigate oxidative stress-related damage in cells.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to the control group. The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing dose-dependent efficacy.

Case Study 2: Antifungal Efficacy

In vitro tests against Candida albicans revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential utility as a therapeutic agent against fungal infections.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines or triazenyl intermediates. For example, triazenylpyrazole precursors can undergo azide displacement reactions under acidic conditions (e.g., trifluoroacetic acid) to introduce anilino groups . Key factors include:

- Temperature control : Reactions often start at 0°C to prevent side reactions (e.g., decomposition of azides) and gradually warm to 50°C for optimal kinetics .

- Solvent selection : Dichloromethane or DMF is commonly used for solubility and stability of intermediates .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) achieves >90% purity, with yields sensitive to reaction time and stoichiometry (e.g., 7.5 equiv. of azido(trimethyl)silane) .

Q. How is the structural identity of this compound validated in crystallographic and spectroscopic studies?

Q. What safety protocols are critical during handling and storage?

- PPE : Gloves, protective eyewear, and fume hoods are mandatory to avoid skin/eye contact and inhalation .

- Storage : Refrigerated (2–8°C), airtight containers prevent hydrolysis of the ester group. Incompatible with strong oxidizers or bases .

Advanced Research Questions

Q. How can computational tools (e.g., quantum chemical calculations) optimize reaction pathways for derivatives?

- Reaction path search : Tools like ICReDD integrate quantum mechanics (e.g., DFT) to model transition states and predict regioselectivity in substitutions (e.g., anilino vs. azido groups) .

- Machine learning : Databases like Reaxys train models to prioritize conditions (e.g., solvent polarity, catalyst) for higher yields .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies often arise from:

- Dose-response validation : Reproduce assays with HPLC-pure samples to isolate the compound’s intrinsic activity .

Q. How do substituents (e.g., methyl vs. trifluoromethyl groups) impact electronic properties and reactivity?

- Hammett analysis : Electron-withdrawing groups (e.g., -CF₃) reduce electron density at the pyrazole ring, slowing electrophilic substitutions but enhancing hydrogen-bonding interactions in crystal packing .

- DFT calculations : Frontier molecular orbitals (HOMO/LUMO) predict sites for nucleophilic/electrophilic attacks. For example, methyl groups increase steric hindrance at C4, directing reactions to C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.